molecular formula C19H23BrN2O3 B283351 2-{5-BROMO-2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE

2-{5-BROMO-2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE

Cat. No.: B283351
M. Wt: 407.3 g/mol
InChI Key: QTPDFQROBHOONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-BROMO-2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a methoxy group, and a propylamino group attached to a phenoxy ring, which is further connected to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-BROMO-2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE typically involves multiple steps. One common method starts with the bromination of 2-methoxy-4-[(propylamino)methyl]phenol to introduce the bromine atom. This is followed by the reaction with phenylacetyl chloride to form the phenylacetamide moiety. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-BROMO-2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can result in hydroxyl or amino derivatives.

Scientific Research Applications

2-{5-BROMO-2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{5-BROMO-2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the propylamino group can enhance the compound’s solubility and bioavailability. The phenylacetamide moiety contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide
  • 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide

Uniqueness

What sets 2-{5-BROMO-2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromine atom and the methoxy group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

IUPAC Name

2-[5-bromo-2-methoxy-4-(propylaminomethyl)phenoxy]-N-phenylacetamide

InChI

InChI=1S/C19H23BrN2O3/c1-3-9-21-12-14-10-17(24-2)18(11-16(14)20)25-13-19(23)22-15-7-5-4-6-8-15/h4-8,10-11,21H,3,9,12-13H2,1-2H3,(H,22,23)

InChI Key

QTPDFQROBHOONI-UHFFFAOYSA-N

SMILES

CCCNCC1=CC(=C(C=C1Br)OCC(=O)NC2=CC=CC=C2)OC

Canonical SMILES

CCCNCC1=CC(=C(C=C1Br)OCC(=O)NC2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.